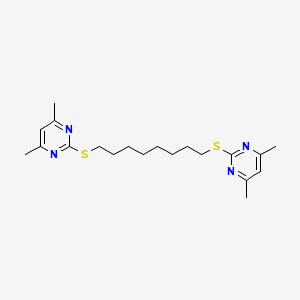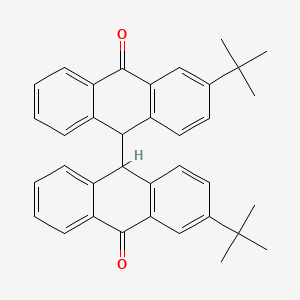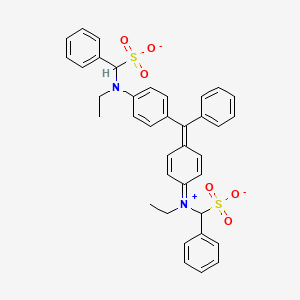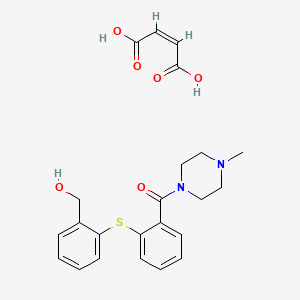
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a hydroxymethylphenylthio group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-hydroxymethylphenylthiol with benzoyl chloride under basic conditions to form the benzoyl intermediate.
Piperazine Substitution: The benzoyl intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the desired compound.
Hydrogen Maleate Formation: Finally, the compound is treated with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl-substituted piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have been studied for their biological activities.
Benzimidazole Derivatives: These compounds also feature a benzene ring fused to a nitrogen-containing heterocycle and have applications in medicinal chemistry.
Uniqueness
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
93288-96-1 |
|---|---|
Fórmula molecular |
C23H26N2O6S |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;[2-[2-(hydroxymethyl)phenyl]sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O2S.C4H4O4/c1-20-10-12-21(13-11-20)19(23)16-7-3-5-9-18(16)24-17-8-4-2-6-15(17)14-22;5-3(6)1-2-4(7)8/h2-9,22H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
MOCCRNVKCYHMMK-BTJKTKAUSA-N |
SMILES isomérico |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3CO.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3CO.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



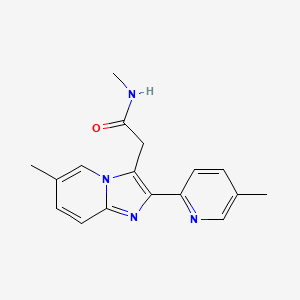
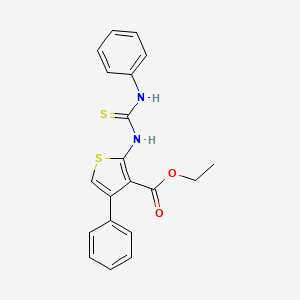
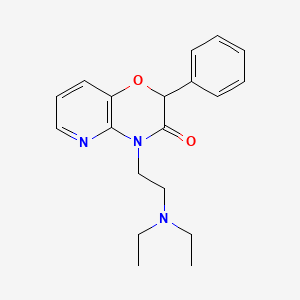
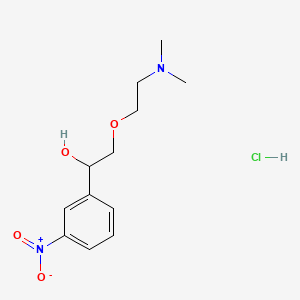
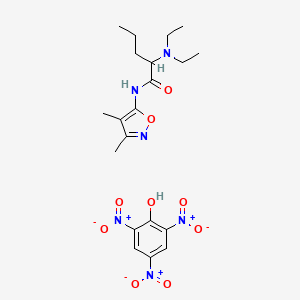
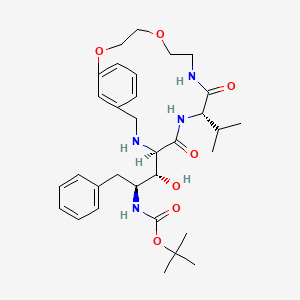
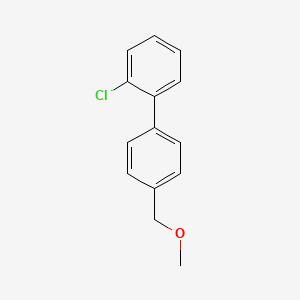


![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
